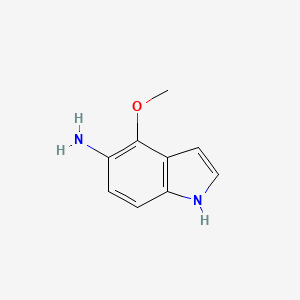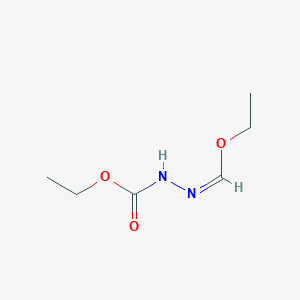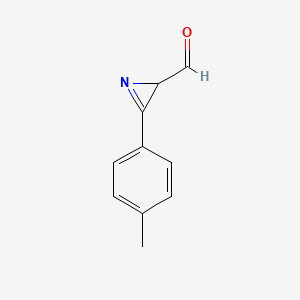
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: is a derivative of the tetrahydroisoquinoline class, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often employ transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the nitrogen atom, can be achieved using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology: The compound has been studied for its potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as an antineuroinflammatory agent .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents due to its versatile chemical properties .
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopamine system, which is crucial in the treatment of neurodegenerative disorders . It may also interact with various enzymes and receptors, leading to its diverse biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methyl and amine groups.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A closely related compound with a methyl group at a different position.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine |
InChI |
InChI=1S/C10H14N2/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6,11H2,1H3 |
Clave InChI |
NYGMUWVSLJXLIS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)



![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)





